molecular formula C58H90O24 B13427544 Aesculioside C

Aesculioside C

Cat. No.: B13427544
M. Wt: 1171.3 g/mol
InChI Key: YUWQEHOPYCXSDK-VMGCBNRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aesculioside C is a natural triterpenoid saponin compound primarily derived from the seeds of Aesculus species, such as Aesculus hippocastanum (horse chestnut) and Aesculus chinensis. It is known for its significant biological activities and potential therapeutic applications. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aesculioside C involves multiple steps, starting from the extraction of raw materials from Aesculus species. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction and large-scale preparative HPLC are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Aesculioside C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triterpenoid ketones, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Aesculioside C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Aesculioside C involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Aesculioside C is compared with other triterpenoid saponins, such as:

Uniqueness: this compound stands out due to its specific glycosidic linkages and unique molecular structure, which contribute to its distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C58H90O24

Molecular Weight

1171.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-9,10-bis[[(E)-2-methylbut-2-enoyl]oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11+,26-12+/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1

InChI Key

YUWQEHOPYCXSDK-VMGCBNRYSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)CO)(C)C)OC(=O)/C(=C/C)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C(=CC)C

Origin of Product

United States

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